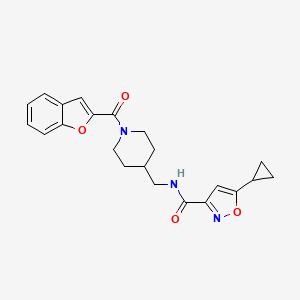

![molecular formula C18H15ClN4O B2574924 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea CAS No. 2034321-06-5](/img/structure/B2574924.png)

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Urea is a highly significant organic compound with the formula CO(NH2)2. It plays a crucial role in a number of biological and industrial contexts . Bipyridine is a type of nitrogen-rich heterocycle that is often used as a ligand in coordination chemistry .

Synthesis Analysis

Urea can be synthesized from nonbiological starting materials. For example, German chemist Friedrich Wöhler prepared the inorganic compound ammonium cyanate in the lab, then heated it, causing it to isomerize to urea . Bipyridine can be synthesized through various methods, including the reaction of pyridine with pyrylium salts .Molecular Structure Analysis

The structure of urea crystals has been explored using full interaction maps (FIMs) and data from the CSD to develop optimum protocols for synthesizing co-crystals of urea .Chemical Reactions Analysis

Urea can undergo various chemical reactions. For example, it can be converted to ammonia and carbon dioxide upon decomposition .Physical And Chemical Properties Analysis

Urea is a light brown or light yellow. It is normally translucent and comes in the form of a liquid or solid (pellets). The density of this mineral is 1.33 g/cm3 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Material Applications

- A study on the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea demonstrates an efficient method for producing intermediates for small molecule anticancer drugs, indicating the relevance of similar compounds in drug synthesis and material science (Zhang et al., 2019).

- Research on complexation-induced unfolding of heterocyclic ureas suggests their potential in forming hydrogen-bonded complexes, which could be significant for self-assembly processes in material science (Corbin et al., 2001).

- An investigation into N-alkoxyamino-4-dimethylaminopyridinium derivatives, related to pyridyl and urea functionalities, highlights their structural peculiarities and potential implications for chemical sensors or molecular recognition systems (Shtamburg et al., 2012).

Biological Activity and Pharmaceutical Potential

- A study on alpha-pyridylation of chiral amines via urea coupling, lithiation, and rearrangement provides insights into synthetic strategies that could be applied in the development of new pharmaceuticals (Clayden & Hennecke, 2008).

- Research into the synthesis, structure, and biological activity of thiazolyl urea derivatives highlights the antitumor activities of such compounds, suggesting the relevance of similar urea derivatives in cancer research (Ling et al., 2008).

Mecanismo De Acción

The mechanism of action of urea and bipyridine would depend on their specific use in a given context. For example, in the soil, urea decomposes back to ammonia (actually ammonium ion) and carbon dioxide. Nitrogen-fixing bacteria oxidize ammonium to nitrate, which is readily taken up by the roots of crops .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O/c19-15-3-5-16(6-4-15)23-18(24)22-12-14-2-1-9-21-17(14)13-7-10-20-11-8-13/h1-11H,12H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTGTCCYVLWCJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(3-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2574845.png)

![1-({4'-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2574847.png)

![8-methyl-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2574852.png)

![4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2574853.png)

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2574858.png)

![N-(sec-butyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574860.png)